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molecular formula C12H17NO4 B8636222 ethyl 3,5-diethoxypyridine-2-carboxylate

ethyl 3,5-diethoxypyridine-2-carboxylate

Cat. No. B8636222
M. Wt: 239.27 g/mol
InChI Key: MLHKTPXWUUQCMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06982268B2

Procedure details

To the 3,5-diethoxy-pyridine-2-carboxylic acid ethyl ester solution (250 mg, 1.04 mmol) in CH2Cl2 (10 ml), a solution of DIBAL in THF (1N, 3 mL) is added, and stirred at room temperature for 20 minutes. Excess reagent is quenched with Glauber's salt (Na2H2SO4·10H2O), filtered and concentrated to afford (3,5-diethoxy-pyridin-2-yl)-methanol (166 mg, 80% yield); 1H NMR (300 MHz, CDCl3): 7.77 (s, 1H), 6.69 (s, 1H), 4.65 (s, 2H), 4.15 (q, J=6.9 Hz, 2H), 3.65 (q, J=6.9 Hz, 2H), 1.45 (t, J=6.9 Hz, 6H).
Quantity
250 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[C:11]([O:12][CH2:13][CH3:14])=[CH:10][C:9]([O:15][CH2:16][CH3:17])=[CH:8][N:7]=1)=O)C.CC(C[AlH]CC(C)C)C>C(Cl)Cl.C1COCC1>[CH2:13]([O:12][C:11]1[C:6]([CH2:4][OH:3])=[N:7][CH:8]=[C:9]([O:15][CH2:16][CH3:17])[CH:10]=1)[CH3:14]

Inputs

Step One
Name
Quantity
250 mg
Type
reactant
Smiles
C(C)OC(=O)C1=NC=C(C=C1OCC)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
3 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Excess reagent is quenched with Glauber's salt (Na2H2SO4·10H2O)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(C)OC=1C(=NC=C(C1)OCC)CO
Measurements
Type Value Analysis
AMOUNT: MASS 166 mg
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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